Seratrodast: A Technical Guide to its Molecular Structure and Chemical Properties
Seratrodast: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seratrodast is a potent and selective thromboxane A2 (TXA2) receptor antagonist, primarily utilized in the treatment of asthma.[1][2][3] This technical guide provides an in-depth analysis of the molecular structure, physicochemical characteristics, and pharmacological profile of Seratrodast. It details the compound's mechanism of action by competitively inhibiting the thromboxane A2 receptor, thereby mitigating downstream inflammatory and bronchoconstrictive effects. This document consolidates key quantitative data, outlines relevant signaling pathways, and presents generalized experimental workflows pertinent to its evaluation.
Molecular Structure and Identification
Seratrodast, with the development name AA-2414, is an orally active quinone derivative.[4][5] The R-(+)-enantiomer is the pharmacologically active form of the molecule.[5][6][7]
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid[8] |
| CAS Number | 112665-43-7[3][8] |
| Molecular Formula | C22H26O4[1][3][8] |
| SMILES | CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C[8] |
| InChIKey | ZBVKEHDGYSLCCC-UHFFFAOYSA-N[8] |
Physicochemical Properties
The physicochemical properties of Seratrodast are critical to its formulation and pharmacokinetic profile.
| Property | Value |
| Molecular Weight | 354.44 g/mol [3][9] |
| Melting Point | 128-129 °C |
| Solubility | Soluble in DMSO (≥10.9 mg/mL) and 0.1N NaOH. Insoluble in water.[9][10][11] |
| Purity | ≥98%[11] |
Pharmacology and Mechanism of Action
Seratrodast functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][3][12] In conditions like asthma, TXA2 is produced in the lungs and mediates bronchoconstriction, vasoconstriction, mucus secretion, and airway hyper-responsiveness.[1][12] By blocking the TP receptor, Seratrodast prevents the binding of TXA2 and inhibits its pathological effects.[1][12] This antagonism is competitive and stereospecific.[5][6][7]
Thromboxane A2 Signaling Pathway
Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes and thromboxane synthase (TXA2S).[13] Upon synthesis, TXA2 binds to its G-protein coupled receptor (TP receptor) on cell surfaces.[13][14] This binding primarily activates Gq and G13 proteins.[15][16]
-
Gq Activation: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade results in smooth muscle contraction.[16][17]
-
G13 Activation: Stimulates RhoGEF, leading to the activation of the small GTPase Rho, which also contributes to smooth muscle contraction.[15][16]
Seratrodast competitively binds to the TP receptor, preventing TXA2 from initiating this signaling cascade.
Pharmacokinetics and Metabolism
Seratrodast is administered orally and is rapidly absorbed.[5][6] Its pharmacokinetic profile is characterized by a long half-life and dose-proportional plasma concentrations.[4][5]
Key Pharmacokinetic Parameters | Parameter | Value | Notes | | --- | --- | --- | | Time to Peak (Tmax) | ~2.4 - 3.5 hours[4][5] | Following an 80 mg oral dose. | | Peak Plasma Conc. (Cmax) | 8.80 µg/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Area Under Curve (AUC) | 22.96 µg.hr/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Elimination Half-life | ~20-22 hours (single dose)[4][6] | ~36 hours after multiple administrations.[5][6][7] | | Volume of Distribution (Vd) | ~33 Liters[5][6][7] | Apparent volume of distribution. | | Protein Binding | >99%[5][7] | High affinity for plasma proteins. | | Metabolism | Via Cytochrome P450 (CYP) isoenzymes to 5-methylhydroxyseratrodast and 4-hydroxyseratrodast. Also undergoes glucuronidation (35%).[5][6][7] | | Excretion | Primarily renal. Around 20% of the administered dose is recovered in urine, with 60% of that in the form of conjugates.[6] | Unchanged drug excreted in urine is low (0.42% to 1.37%).[5][6][7] |
Experimental Protocols
Detailed experimental protocols for drug development are often proprietary. However, the evaluation of a selective receptor antagonist like Seratrodast typically involves a series of standardized in vitro and in vivo assays.
General Protocol: Competitive Radioligand Binding Assay
This type of assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of Seratrodast for the TP receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the TP receptor from a suitable source (e.g., platelets or transfected cell lines).
-
Assay Buffer: Prepare a suitable buffer to maintain pH and ionic strength.
-
Radioligand: Use a known radiolabeled TP receptor agonist or antagonist (e.g., [3H]-U46619).
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Seratrodast).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (Seratrodast) concentration. Calculate the IC50 (concentration of Seratrodast that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Clinical Evaluation
Clinical trials for Seratrodast have been conducted to assess its efficacy and safety in patients with conditions like mild to moderate asthma and chronic pulmonary emphysema.[18][19] These studies are typically randomized, double-blind, and placebo- or active-controlled.[18][20] Key endpoints often include improvements in lung function parameters (e.g., FEV1, PEF), reduction in asthma symptom scores, and changes in inflammatory biomarkers in sputum (e.g., eosinophil cationic protein).[18][21]
Conclusion
Seratrodast is a well-characterized small molecule with a specific mechanism of action as a thromboxane A2 receptor antagonist. Its molecular structure gives rise to physicochemical properties that allow for oral administration and a favorable pharmacokinetic profile for once-daily dosing. The comprehensive data available on its pharmacology underscores its utility as a targeted therapy in respiratory diseases driven by thromboxane A2-mediated pathology. This guide serves as a foundational resource for scientific professionals engaged in respiratory drug discovery and development.
References
- 1. Seratrodast - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. zuventus.com [zuventus.com]
- 5. seratrodast.wordpress.com [seratrodast.wordpress.com]
- 6. Seratrodast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Seretra 80 | Respiratory | Seratrodast Tablet 80 mg [zuventus.com]
- 8. Seratrodast | C22H26O4 | CID 2449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. adooq.com [adooq.com]
- 11. apexbt.com [apexbt.com]
- 12. What is the mechanism of Seratrodast? [synapse.patsnap.com]
- 13. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 16. researchgate.net [researchgate.net]
- 17. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journaljammr.com [journaljammr.com]
- 19. Study on the usefulness of seratrodast in the treatment of chronic pulmonary emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population analysis of the pharmacokinetics and pharmacodynamics of seratrodast in patients with mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. zuventus.com [zuventus.com]
